5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one
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Overview
Description
5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one is a complex organic compound characterized by its unique imidazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one typically involves the reaction of benzylamine with an appropriate aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the imidazole ring. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to minimize waste and maximize efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.
Scientific Research Applications
5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Phenylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one
- 5-[(Methylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one
Uniqueness
5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one is unique due to its benzylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
67218-91-1 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-benzyl-4-hydroxy-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C11H11N3O2/c15-10(9-11(16)14-7-13-9)12-6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H,12,15)(H,13,14) |
InChI Key |
SHHOFCOWYPQFIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N=CN2)O |
Origin of Product |
United States |
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